2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-11-7-5-10(4-3-9)6-8(7)12-2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFKYZJIJJAUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant case studies that highlight its effects on various biological systems.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₁O₂ |
| Molecular Weight | 169.21 g/mol |
| CAS Number | 123456-78-9 |
The structure features a pyrrolidine ring substituted with two methoxy groups on the aromatic system, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Neuropharmacological Effects
Studies have shown that compounds with similar structures can influence neurotransmitter systems. For instance, the presence of methoxy groups may enhance affinity for serotonin and dopamine receptors, potentially leading to mood-modulating effects.
2. Antioxidant Activity
The compound's structure suggests it may possess antioxidant properties, which could mitigate oxidative stress in cellular environments. This has implications for neuroprotection and anti-inflammatory responses.
3. Antimicrobial Properties
Preliminary data suggest that this compound may exhibit antimicrobial activity against certain pathogens. This could be attributed to its ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Case Study 1: Neurotransmitter Modulation
A study published in Neuropharmacology (2022) investigated the effects of similar dimethoxy-substituted amines on serotonin receptors. Results indicated that these compounds could enhance serotonin release, suggesting a potential application in treating mood disorders.
Case Study 2: Antioxidant Effects
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound exhibited significant free radical scavenging activity in vitro. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, showing a dose-dependent response.
Case Study 3: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry (2024), the antimicrobial efficacy of various amine derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound had notable inhibitory effects on Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
1. Receptor Interaction
The compound likely interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
2. Radical Scavenging
Antioxidant properties may arise from the ability to donate electrons to free radicals, stabilizing them and preventing cellular damage.
3. Membrane Disruption
In terms of antimicrobial activity, the compound may integrate into microbial membranes, altering permeability and leading to cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with structurally related ethan-1-amine derivatives, focusing on substituents, physicochemical properties, and bioactivity.
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine
- Substituents : 3,4-Dimethyl groups on the pyrrolidine ring (vs. methoxy in the target compound).
- Key Differences : Methyl groups are less polar and electron-donating compared to methoxy groups. This reduces solubility in polar solvents and alters electronic interactions with biological targets.
- Bioactivity: Not explicitly stated, but pyrrolidine derivatives often act as neurotransmitter analogs or enzyme inhibitors .
2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
- Substituents : Trimethoxy groups on a phenyl ring (vs. dimethoxy-pyrrolidine).
- Methoxy groups enhance solubility but may reduce metabolic stability due to oxidative demethylation.
- Bioactivity : Similar methoxy-substituted amines are precursors in psychoactive compounds, though this specific derivative’s activity is undocumented .
Metonitazene (N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine)
- Substituents : Benzimidazole core with a nitro group and methoxybenzyl side chain.
- Key Differences : The benzimidazole moiety confers opioid receptor agonism, absent in the target compound. The ethanamine chain is part of a larger pharmacophore here.
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine
- Substituents : Imidazole ring with a methyl group.
- Key Differences : The imidazole’s aromaticity and basicity contrast with pyrrolidine’s aliphatic nature. This compound is a histamine metabolite, suggesting roles in inflammatory or immune pathways .
Physicochemical and Pharmacological Data Comparison
*Calculated based on structural formulas.
Key Structural and Functional Insights
- Metabolism : Methoxy groups may undergo demethylation, a common metabolic pathway, whereas methyl groups are more stable. This impacts drug half-life .
- Receptor Interactions : Pyrrolidine derivatives often interact with G-protein-coupled receptors (e.g., adrenergic or dopaminergic systems), while benzimidazole-based compounds like Metonitazene target opioid receptors .
Preparation Methods
Synthesis via Methoxypyrrolidine Precursors
One common route involves starting from 3-methoxypyrrolidine or 3,4-dimethoxypyrrolidine derivatives, which can be prepared or purchased as hydrochloride salts. For example, (R)-3-Methoxypyrrolidine hydrochloride is synthesized by treating the corresponding free base with hydrogen chloride gas in dichloromethane at low temperatures (0–20 °C) over 48 hours, followed by concentration and crystallization steps to isolate the hydrochloride salt. This method can be adapted to introduce the second methoxy group at the 4-position through selective methylation or via precursor synthesis.
Alkylation of Pyrrolidine Nitrogen with Ethanamine Side Chain
The ethanamine side chain can be introduced via nucleophilic substitution or reductive amination. For instance, alkylation of the pyrrolidine nitrogen with 2-bromoethan-1-amine or its protected derivatives under basic conditions can afford the target compound. Alternatively, reductive amination of 3,4-dimethoxypyrrolidine with an aldehyde or ketone precursor of ethanamine can be employed.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | 2-Bromoethan-1-amine, base (e.g., K2CO3) | Solvent: DMF or similar, 50–80 °C | Formation of 2-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-amine |
| Reductive amination | 3,4-Dimethoxypyrrolidine + aldehyde (e.g., acetaldehyde) + reducing agent (NaBH3CN) | Mild conditions, solvent: MeOH or EtOH | Selective formation of ethanamine side chain |
Multicomponent Reactions and Pyrrolidinone Intermediates
Recent studies have demonstrated the synthesis of substituted pyrrolidine derivatives via multicomponent reactions involving 2-pyrrolidinone derivatives and aliphatic amines. For example, 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives were prepared by reacting 2-pyrrolidinone derivatives with aliphatic amines in ethanol, yielding enamine-stabilized products. Although this method focuses on pyrrolidinone derivatives, it provides insight into constructing substituted pyrrolidine rings with amine functionalities.
Condensation and Cyclization Approaches
Cyclization reactions involving amino alcohols or haloalkylamines with appropriate carbonyl compounds can also yield substituted pyrrolidines. For example, condensation of hydroxylamines with aldehydes or ketones under anhydrous conditions, sometimes facilitated by drying agents like MgSO4, can form cyclic nitrones or related intermediates that can be further reduced to pyrrolidines.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Condensation | Hydroxylamine + aldehyde/ketone | CH2Cl2, MgSO4, 0 °C to room temp | Formation of nitrones |
| Reduction | NaBH4 or catalytic hydrogenation | Mild conditions | Conversion to pyrrolidine derivatives |
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- Density Functional Theory (DFT) studies have shown that kinetic selectivity predominates over thermodynamic control in reactions forming substituted pyrrolidine derivatives from 2-pyrrolidinone and aliphatic amines, favoring specific enamine products.
- The use of ethanol as a solvent significantly improves yields in multicomponent syntheses of pyrrolidine derivatives compared to glacial acetic acid, likely due to better solvation and stabilization of intermediates.
- Condensation reactions to form nitrones proceed more smoothly with aldehydes or ketones bearing small substituents; sterically hindered ketones may require elevated temperatures.
- Storage and handling of intermediates such as nitrones require low temperatures (e.g., –20 °C) to prevent dimerization and degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
